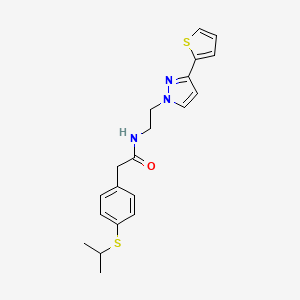

2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound featuring an intricate molecular structure. This compound's unique arrangement of functional groups makes it interesting for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic synthesis. The process generally begins with the synthesis of the core intermediates, followed by their assembly under specific reaction conditions:

Synthesis of Intermediate 1: : Start with isopropylthiophenyl, involving nucleophilic substitution reactions with thiol compounds.

Formation of Intermediate 2: : Introduce the pyrazole ring through cyclization reactions, typically under acidic or basic conditions.

Final Coupling: : Combine the intermediates in the presence of coupling reagents (like DCC or EDC) under controlled temperatures to form the final product.

Industrial Production Methods

Industrial production leverages scalable techniques such as batch processing or continuous flow chemistry to optimize yield and purity. These methods often utilize automated systems to maintain precise reaction conditions, ensuring consistent output quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur-containing isopropylthio group.

Reduction: : Reduction at various sites within the molecule can produce different derivatives, potentially altering its activity.

Substitution: : Nucleophilic or electrophilic substitutions can occur, particularly at reactive aromatic sites.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like hydrogen peroxide or sodium periodate under controlled temperatures.

Reduction: : Use of reducing agents like sodium borohydride or lithium aluminium hydride.

Substitution: : Utilization of halogenating agents or nucleophiles under appropriate solvents and catalysts.

Major Products Formed

The reaction products vary based on the reagents and conditions used. Oxidation might lead to sulfoxides or sulfones, while reduction can yield simpler alkyl or thiol derivatives. Substitution reactions often produce halogenated or alkylated products, enhancing the compound's reactivity or stability.

Scientific Research Applications

Chemistry

Catalysis: : Employed as a ligand in transition metal catalyzed reactions, enhancing catalytic efficiency and selectivity.

Material Science: : Used in the synthesis of novel polymers with unique electrical or optical properties.

Biology

Drug Development: : Explored for its potential as a pharmacophore in designing new therapeutic agents, especially in oncology and neurology.

Biochemical Probes: : Utilized in studying biochemical pathways and enzyme interactions due to its reactive functional groups.

Medicine

Therapeutic Agents: : Investigated for its anti-inflammatory and anti-cancer properties, showing promise in preclinical studies.

Diagnostics: : Used in imaging techniques as a tracer or contrast agent due to its distinct chemical properties.

Industry

Agriculture: : Evaluated for its potential as a pesticide or herbicide due to its bioactive profile.

Manufacturing: : Applied in the production of specialized coatings and materials with enhanced durability or conductivity.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets. These include:

Binding to Enzymes: : Inhibiting or activating enzymatic pathways, affecting biochemical processes.

Signal Modulation: : Interacting with cellular receptors or ion channels, modulating signal transduction pathways.

DNA Interactions: : Binding to DNA or RNA, influencing gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

2-(4-(Methylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide: : Differs by the methyl group, altering its reactivity and interaction profile.

2-(4-(Ethylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide: : Features an ethyl group, offering distinct biological activity and industrial applications.

2-(4-(Phenylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide: : Incorporates a phenyl group, impacting its physical and chemical properties.

Uniqueness

What sets 2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide apart is the isopropylthio group, which enhances its steric and electronic characteristics, making it more effective in specific chemical reactions and biological interactions compared to its analogs.

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS2/c1-15(2)26-17-7-5-16(6-8-17)14-20(24)21-10-12-23-11-9-18(22-23)19-4-3-13-25-19/h3-9,11,13,15H,10,12,14H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCAZWFRLHNFBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)

![3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2489791.png)

![N-[4-(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl)phenyl]acetamide](/img/structure/B2489796.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)

![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)

![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)